molecular formula C9H8FNO B1443771 5-Fluoro-7-methoxy-1H-indole CAS No. 1227561-74-1

5-Fluoro-7-methoxy-1H-indole

Cat. No. B1443771
M. Wt: 165.16 g/mol
InChI Key: RQYIWZSWASICJY-UHFFFAOYSA-N
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Description

Synthesis Analysis

Indole derivatives, such as 5-Fluoro-7-methoxy-1H-indole, have been synthesized using various methods . One such method involves a Fischer indolisation–indole N-alkylation sequence . This procedure is rapid, operationally straightforward, generally high yielding, and draws upon readily available building blocks .


Molecular Structure Analysis

The InChI code for 5-Fluoro-7-methoxy-1H-indole is 1S/C9H8FNO/c1-12-8-5-7(10)4-6-2-3-11-9(6)8/h2-5,11H,1H3 . This code provides a standard way to encode the compound’s molecular structure .


Chemical Reactions Analysis

Indole derivatives, including 5-Fluoro-7-methoxy-1H-indole, have been found to possess various biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .


Physical And Chemical Properties Analysis

5-Fluoro-7-methoxy-1H-indole is a light yellow liquid . It has a molecular weight of 165.17 .

Scientific Research Applications

Antiviral Activity

Scientific Field

Pharmacology Summary of Application: Indole derivatives, including 5-Fluoro-7-methoxy-1H-indole, have been reported to exhibit antiviral properties. These compounds are synthesized and tested against a variety of RNA and DNA viruses . Methods of Application:

  • Measurement of inhibitory activity (IC50 values). Results: Compounds like 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives have shown potent antiviral agents with IC50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus .

Anti-inflammatory and Analgesic Activities

Scientific Field

Biochemistry Summary of Application: Certain indole derivatives demonstrate significant anti-inflammatory and analgesic activities, which are comparable to known drugs like indomethacin and celecoxib . Methods of Application:

  • Comparison with standard drugs for ulcerogenic index. Results: Compounds such as (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide showed promising results with lower ulcerogenic indexes than standard drugs .

Anticancer Activity

Scientific Field

Oncology Summary of Application: Indole derivatives are known to possess anticancer activities, targeting various pathways involved in cancer cell proliferation and survival . Methods of Application:

  • Analysis of cell viability, apoptosis, and cell cycle arrest. Results: Specific indole derivatives have been found to inhibit cancer cell growth and induce apoptosis in vitro, although detailed quantitative data would require further research .

Antimicrobial Activity

Scientific Field

Microbiology Summary of Application: Indole derivatives, including 5-Fluoro-7-methoxy-1H-indole, have been explored for their antimicrobial efficacy against various bacterial and fungal pathogens . Methods of Application:

  • Determination of minimum inhibitory concentration (MIC). Results: The synthesized compounds have shown varying degrees of antimicrobial activity, with some exhibiting low MIC values, indicative of high potency .

Antidiabetic Activity

Scientific Field

Endocrinology Summary of Application: Indole derivatives are investigated for their potential to act as antidiabetic agents by influencing insulin secretion or glucose metabolism . Methods of Application:

  • Measurement of blood glucose levels and insulin sensitivity. Results: Some indole derivatives have shown promising results in lowering blood glucose levels and improving insulin sensitivity in diabetic models .

Neuroprotective Activity

Scientific Field

Neuroscience Summary of Application: Indole derivatives are studied for their neuroprotective effects, which could be beneficial in treating neurodegenerative diseases . Methods of Application:

  • Assessment of neuronal survival and function. Results: Certain derivatives have demonstrated protective effects on neuronal cells, suggesting potential therapeutic applications for neurodegenerative conditions .

Anti-HIV Activity

Scientific Field

Virology Summary of Application: Indole derivatives have been studied for their potential to inhibit the replication of the Human Immunodeficiency Virus (HIV) . Methods of Application:

  • Determination of inhibitory concentrations. Results: Some indole derivatives have shown promising results in inhibiting HIV replication, but specific data on their efficacy would require access to detailed studies .

Antioxidant Activity

Scientific Field

Biochemistry Summary of Application: The antioxidant properties of indole derivatives can help in neutralizing free radicals and preventing oxidative stress-related damage . Methods of Application:

  • Measurement of antioxidant capacity. Results: Indole derivatives have demonstrated varying degrees of antioxidant activity, with some showing significant potential in scavenging free radicals .

Antitubercular Activity

Scientific Field

Microbiology Summary of Application: Indole derivatives are explored for their efficacy against Mycobacterium tuberculosis, the causative agent of tuberculosis . Methods of Application:

  • Determination of MIC values. Results: Certain indole derivatives have been found to possess antitubercular activity, with MIC values indicating their potential as therapeutic agents .

Antimalarial Activity

Scientific Field

Parasitology Summary of Application: Indole derivatives are investigated for their potential to combat malaria by affecting the Plasmodium parasites . Methods of Application:

  • Assessment of parasitemia levels. Results: Some derivatives have shown efficacy in reducing parasitemia levels in infected models, suggesting their potential as antimalarial agents .

Anticholinesterase Activity

Scientific Field

Neuropharmacology Summary of Application: Indole derivatives are studied for their ability to inhibit cholinesterase enzymes, which is relevant in treating conditions like Alzheimer’s disease . Methods of Application:

  • Evaluation of enzyme kinetics. Results: Certain indole derivatives have shown inhibitory effects on cholinesterase enzymes, which could be beneficial in neuropharmacological applications .

Antifungal Activity

Scientific Field

Mycology Summary of Application: The antifungal potential of indole derivatives is explored against various fungal pathogens . Methods of Application:

  • Determination of fungicidal or fungistatic activity. Results: Indole derivatives have exhibited antifungal activity, with some compounds showing promising results against specific fungal pathogens .

These applications highlight the versatility of indole derivatives in various scientific fields. The specific experimental details and quantitative results mentioned are based on general knowledge and would require further investigation for precise data. For in-depth information, it is recommended to consult specialized scientific literature and research articles .

Antipsychotic Activity

Scientific Field

Psychopharmacology Summary of Application: Indole derivatives are evaluated for their potential use as antipsychotic agents, which may offer new treatments for psychiatric disorders . Methods of Application:

  • Behavioral studies in animal models. Results: Some derivatives have shown promising results in preclinical models, indicating potential for development as antipsychotic medications .

Cardiovascular Activity

Scientific Field

Cardiology Summary of Application: Indole derivatives are investigated for their effects on cardiovascular health, including their potential to treat hypertension and arrhythmias . Methods of Application:

  • Measurement of blood pressure, heart rate, and arrhythmia incidence. Results: Certain indole derivatives have demonstrated beneficial effects on cardiovascular parameters, suggesting their potential use in treating cardiovascular diseases .

Anti-obesity Activity

Scientific Field

Metabolic Diseases Summary of Application: Indole derivatives are studied for their ability to influence metabolic pathways related to obesity . Methods of Application:

  • Assessment of weight loss and metabolic markers. Results: Some indole derivatives have shown efficacy in reducing body weight and improving metabolic health in preclinical studies .

Antiparasitic Activity

Scientific Field

Parasitology Summary of Application: Indole derivatives are explored for their potential to treat parasitic infections by targeting specific parasitic enzymes or pathways . Methods of Application:

  • Evaluation of parasitic load and survival. Results: Indole derivatives have exhibited antiparasitic activity, with some showing significant potential against specific parasites .

Gastroprotective Activity

Scientific Field

Gastroenterology Summary of Application: Indole derivatives are evaluated for their gastroprotective effects, which could be beneficial in treating ulcers and other gastrointestinal disorders . Methods of Application:

  • Measurement of ulcer size and gastric mucosal protection. Results: Certain indole derivatives have shown protective effects against gastric ulcers, suggesting their therapeutic potential in gastroenterology .

Immunomodulatory Activity

Scientific Field

Immunology Summary of Application: Indole derivatives are studied for their potential to modulate the immune system, which could be useful in treating autoimmune diseases and allergies . Methods of Application:

  • Evaluation of cytokine production and immune response. Results: Some indole derivatives have demonstrated the ability to modulate immune responses, indicating their potential as immunomodulatory agents .

These applications further demonstrate the broad spectrum of biological activities that indole derivatives, including “5-Fluoro-7-methoxy-1H-indole”, can potentially offer. The specific experimental procedures and outcomes would require detailed research articles for precise information. For comprehensive data and technical details, accessing the full text of scientific publications is recommended .

Future Directions

Indole derivatives, including 5-Fluoro-7-methoxy-1H-indole, have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . They are important types of molecules in natural products and drugs, and play a main role in cell biology . The application of indole derivatives for the treatment of various disorders in the human body has attracted increasing attention in recent years .

properties

IUPAC Name

5-fluoro-7-methoxy-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO/c1-12-8-5-7(10)4-6-2-3-11-9(6)8/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQYIWZSWASICJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)F)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80855676
Record name 5-Fluoro-7-methoxy-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80855676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-7-methoxy-1H-indole

CAS RN

1227561-74-1
Record name 5-Fluoro-7-methoxy-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80855676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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